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Compound of Interest

Compound Name: 3-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B1359815 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a summary of available spectroscopic data for the

chemical compound 3-Ethyl-4-iodo-1H-pyrazole (CAS: 442876-19-9). While comprehensive

experimental data is not publicly available, this guide consolidates known information and

provides context based on related structures.

Compound Identification
IUPAC Name: 3-Ethyl-4-iodo-1H-pyrazole

Synonyms: 3-Ethyl-4-iodopyrazole, 5-ethyl-4-iodo-1H-pyrazole

CAS Number: 442876-19-9

Molecular Formula: C₅H₇IN₂

Molecular Weight: 222.03 g/mol

Spectroscopic Data
A thorough search of scientific literature, chemical databases, and patent repositories revealed

limited publicly available experimental spectroscopic data for 3-Ethyl-4-iodo-1H-pyrazole. The

available data is summarized below.
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The only direct experimental data found for this compound is a mass spectrometry result from a

patent detailing its synthesis.

Table 1: Mass Spectrometry Data for 3-Ethyl-4-iodo-1H-pyrazole

Technique
Ionization
Mode

m/z Interpretation Source

MS ESI (implied) 223 [M+H]⁺
Protonated

Molecule

Patent

WO2018212534

A1[1]

No experimental ¹H or ¹³C NMR data for 3-Ethyl-4-iodo-1H-pyrazole has been found in the

public domain. However, expected chemical shifts can be predicted based on the analysis of

structurally similar pyrazole derivatives.

Predicted ¹H NMR Data:

Pyrazole Ring Proton (H5): Expected to be a singlet, likely in the range of δ 7.5-8.0 ppm.

Ethyl Group (-CH₂-): Expected to be a quartet, likely in the range of δ 2.6-2.9 ppm.

Ethyl Group (-CH₃): Expected to be a triplet, likely in the range of δ 1.2-1.4 ppm.

NH Proton: Expected to be a broad singlet with a variable chemical shift.

No experimental IR data for 3-Ethyl-4-iodo-1H-pyrazole has been found. Based on its

structure, the following characteristic absorption peaks would be expected:

N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.

C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

C=N and C=C Stretch (Pyrazole Ring): Peaks in the range of 1400-1600 cm⁻¹.
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The synthesis of 3-Ethyl-4-iodo-1H-pyrazole is described in patent WO2018212534A1 as an

intermediate in the preparation of autotaxin inhibitors.[1]

Methodology: The compound was prepared from 3-ethyl-1H-pyrazole. While the patent

states the reaction was carried out in the same manner as another step, the general

procedure for iodination of pyrazoles often involves treatment with an iodinating agent such

as N-iodosuccinimide (NIS) or iodine in the presence of a base.[1]

Analysis: After synthesis, the compound was analyzed by mass spectrometry, which

confirmed the formation of the product with an m/z of 223, corresponding to the protonated

molecule [M+H]⁺.[1]

The workflow for the synthesis and characterization as described can be visualized as follows:
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Workflow for Synthesis and MS Characterization.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1359815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While 3-Ethyl-4-iodo-1H-pyrazole is a documented chemical intermediate, its full

spectroscopic characterization (NMR, IR) is not currently available in publicly accessible

scientific literature or databases. The only confirmed experimental data is its mass-to-charge

ratio from mass spectrometry. Researchers requiring detailed NMR and IR data would likely

need to perform the characterization independently.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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